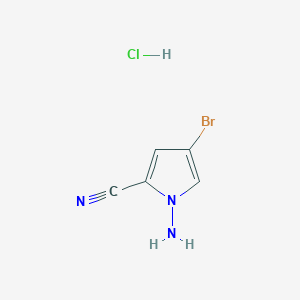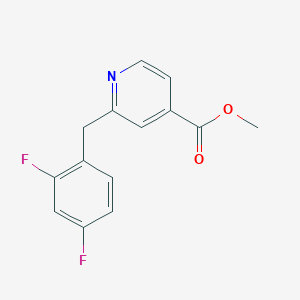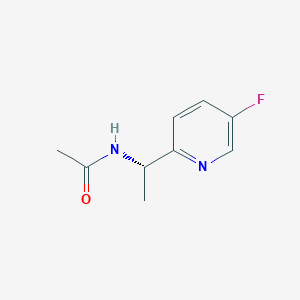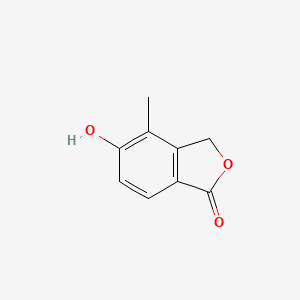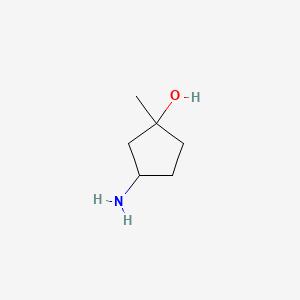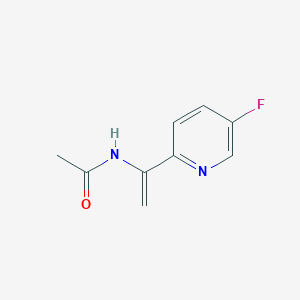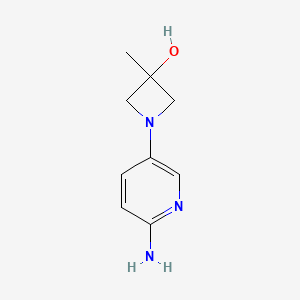
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol
概要
説明
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol (1-MAP) is a synthetic compound with a variety of biological and pharmacological activities. It is a member of the azetidine family and has been studied for its potential to treat a variety of diseases. 1-MAP has been found to have anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties, as well as other therapeutic applications.
科学的研究の応用
Synthesis and Biological Characterization
A study by Krichevskii et al. (2007) described the synthesis of compounds including 6-(3-aminopyridinium-1-yl)-5-oxo-5,7a-dihydro-1H-pyrrolo[1,2-c]thiazol-7-olate. These compounds showed significant influence on learning and memorizing processes in experimental animals, indicating a potential application in cognitive and neurological research Krichevskii et al., 2007.
Phosphodiesterase Inhibitors for Cognitive Impairment
Li et al. (2016) conducted a study on a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, which are structurally related to 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol. They explored these compounds as phosphodiesterase 1 (PDE1) inhibitors, with potential applications in treating cognitive deficits associated with various neurological disorders Li et al., 2016.
HIV-1 Reverse Transcriptase Inhibitors
Research by Saari et al. (1992) on nonnucleoside 3-aminopyridin-2(1H)-one derivatives, which are similar in structure to this compound, showed that these compounds are potent and highly selective antagonists for HIV-1 RT, indicating their potential in HIV/AIDS research Saari et al., 1992.
Modifications for Reducing Drug-Drug Interaction
A study by Palmer et al. (2012) investigated structural modifications of a 3-methoxy-2-aminopyridine compound to reduce its mutagenic potential and time-dependent drug-drug interaction. This research is relevant for improving the safety profile of drugs in this chemical class Palmer et al., 2012.
Antibacterial Agents
Frigola et al. (1995) synthesized a series of 7-(3-amino-2-methyl-1-azetidinyl) derivatives, highlighting the effects of chirality on potency and efficacy. These compounds, related to this compound, demonstrated significant antibacterial activity Frigola et al., 1995.
作用機序
Target of Action
A structurally similar compound, 3-(6-aminopyridin-3-yl)-n-methyl-n-[(1-methyl-1h-indol-2-yl)methyl]acrylamide, targets the enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Biochemical Pathways
coli .
Pharmacokinetics
The structurally similar compound, 3-(6-aminopyridin-3-yl)-n-methyl-n-[(1-methyl-1h-indol-2-yl)methyl]acrylamide, has unspecified absorption, distribution, metabolism, and elimination properties .
Result of Action
Based on the target of the related compound, it may have antibacterial effects by inhibiting a key enzyme in bacterial fatty acid synthesis .
生化学分析
Biochemical Properties
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with myeloperoxidase (MPO), a leukocyte-derived redox enzyme, inhibiting its activity . This interaction is crucial as MPO is involved in oxidative stress and damage in inflammatory states. Additionally, this compound has been found to interact with the mammalian target of rapamycin (mTOR), a key element in the PI3K/AKT/mTOR signal transduction pathway . This interaction affects various cellular processes, including proliferation, growth, and metabolism.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit mTOR activity, leading to reduced cellular growth and induced apoptosis in cancer cells . This compound also affects the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival. Furthermore, this compound has been shown to down-regulate the expression of UHRF1, a protein involved in DNA methylation and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a potent, irreversible inhibitor of myeloperoxidase (MPO), blocking its activity in human plasma and preventing MPO-dependent vasomotor dysfunction . Additionally, this compound inhibits mTOR by binding to its active site, thereby disrupting the PI3K/AKT/mTOR signaling pathway . This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time Studies have shown that this compound exhibits stability and maintains its activity over extended periodsIn vitro studies have demonstrated that this compound can induce apoptosis and inhibit cell proliferation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit MPO activity and reduce oxidative stress without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and damage to tissues. Studies in animal models have highlighted the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cellular metabolism and energy homeostasis . Additionally, this compound’s metabolic stability and plasma exposure have been found to be significantly improved compared to other similar compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound has been shown to exhibit high oral bioavailability and efficient distribution within the body . Its localization and accumulation in specific tissues are influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and distribution.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules and exerts its effects . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific compartments or organelles within the cell.
特性
IUPAC Name |
1-(6-aminopyridin-3-yl)-3-methylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(13)5-12(6-9)7-2-3-8(10)11-4-7/h2-4,13H,5-6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRBJKAFGFOQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2=CN=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate](/img/structure/B1400410.png)
